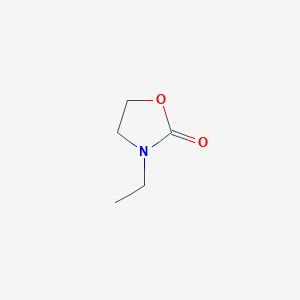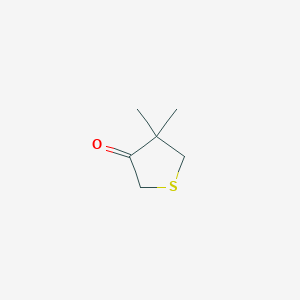
potassium (3-chloropropyl)trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-chloropropyl)trifluoroboranuide is a type of potassium salt . It is a part of the potassium trifluoroborate class of compounds . These compounds are known for their stability and compatibility with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates, including potassium (3-chloropropyl)trifluoroboranuide, are typically synthesized through Suzuki–Miyaura-type reactions . These reactions involve boronic acids, boronate esters, and organoboranes as the primary boron source .Molecular Structure Analysis
The molecular formula of potassium (3-chloropropyl)trifluoroboranuide is C3H6BClF3K . The InChI code is 1S/C3H5BF3.K/c5-3(6)1-2-4(7,8)9;/h3H,1-2H2;/q-1;+1 .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .Physical And Chemical Properties Analysis
Potassium (3-chloropropyl)trifluoroboranuide is a powder . It has a molecular weight of 184.4372 . The storage temperature is 4 degrees Celsius .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Potassium trifluoroborates, including potassium (3-chloropropyl)trifluoroboranuide, are being explored for their potential in various chemical reactions due to their stability and compatibility with strong oxidative conditions . They are expected to expand the palette of available boron reagents for cross-coupling reactions .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of potassium (3-chloropropyl)trifluoroboranuide can be achieved through a nucleophilic substitution reaction between 3-chloropropyltrifluoroborate and potassium cyanate, followed by reaction with hydrochloric acid to form the final product.", "Starting Materials": [ "3-chloropropyltrifluoroborate", "potassium cyanate", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-chloropropyltrifluoroborate in anhydrous tetrahydrofuran (THF) and add potassium cyanate to the solution.", "Step 2: Heat the reaction mixture at 60-70°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid dropwise to the solution.", "Step 4: Stir the reaction mixture for 2 hours at room temperature.", "Step 5: Filter the precipitated product and wash it with diethyl ether.", "Step 6: Dry the product under vacuum to obtain potassium (3-chloropropyl)trifluoroboranuide as a white solid." ] } | |
CAS-Nummer |
569370-68-9 |
Produktname |
potassium (3-chloropropyl)trifluoroboranuide |
Molekularformel |
C3H6BClF3K |
Molekulargewicht |
184.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




